molecular formula C8H15NO2 B1465910 (3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol CAS No. 1932440-41-9

(3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol

Cat. No. B1465910
CAS RN: 1932440-41-9
M. Wt: 157.21 g/mol
InChI Key: DDNOMPVVYITSSN-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol, also known as (3S,4R)-4-Pyrrolidin-1-yloxolan-3-ol, is a unique compound that has been the subject of considerable scientific research. This compound has a wide variety of applications in the fields of biochemistry, physiology and medicine.

Scientific Research Applications

Intercalating Nucleic Acids

The compound (3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol has been utilized in the synthesis of intercalating nucleic acids (INAs), specifically N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, to explore its effects on DNA and RNA stability. The incorporation of this compound into oligodeoxynucleotides as a bulge formed an INA, which slightly destabilized the INA-DNA duplex while significantly destabilizing the INA-RNA duplex. This differential stability suggests potential applications in gene regulation and molecular biology research (Filichev & Pedersen, 2003).

Asymmetric Catalysis

The compound has been involved in the study of asymmetric Michael addition as a new organocatalyst, highlighting its potential in facilitating enantioselective chemical reactions. This aspect is critical in the synthesis of chiral molecules which are prevalent in pharmaceuticals and agrochemicals (Cui Yan-fang, 2008).

Functionalized Pyrrole Derivatives

Research on the palladium iodide-catalyzed carbonylative approach to functionalized pyrrole derivatives using compounds related to this compound has shown promising results. This methodology offers a novel route for synthesizing highly functionalized pyrrole derivatives, which are important scaffolds in medicinal chemistry and material science (Gabriele et al., 2012).

Inhibitors of Human Purine Nucleoside Phosphorylase

Derivatives of the compound have been synthesized and evaluated as inhibitors of purine nucleoside phosphorylase, showing nanomolar competitive inhibition. These findings could have implications in designing new therapeutic agents for diseases related to purine metabolism (Rejman et al., 2012).

Synthesis of Enantiomerically Pure Pyrrolidines

The compound has been utilized in the asymmetric 1,3-dipolar cycloaddition to synthesize enantiomerically pure 4-substituted pyrrolidin-3-ols. Such compounds are valuable chiral building blocks for the synthesis of bioactive pyrrolidines, demonstrating the compound's utility in organic synthesis and drug development (Karlsson & Högberg, 2001).

properties

IUPAC Name

(3S,4R)-4-pyrrolidin-1-yloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-8-6-11-5-7(8)9-3-1-2-4-9/h7-8,10H,1-6H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNOMPVVYITSSN-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@@H]2COC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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